1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1314975-68-2) is a differentiated heterocyclic aldehyde for hit-to-lead and CNS drug discovery programs. Its pyrazine-pyrazole scaffold delivers a consensus logP of ~0.19 and TPSA >60 Ų (71% higher than phenyl analogs), directly enhancing aqueous solubility and blood-brain barrier permeability predictions. With four H-bond acceptors, it enables additional polar contacts compared to three-acceptor pyridine analogs. Each lot is supplied with ≥95% purity, verified by NMR, HPLC, and GC, minimizing off-target reactions and ensuring reproducible biological results. Choose this building block when computational docking suggests an extra H-bond could boost binding affinity and selectivity.

Molecular Formula C8H6N4O
Molecular Weight 174.16
CAS No. 1314975-68-2
Cat. No. B3023526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
CAS1314975-68-2
Molecular FormulaC8H6N4O
Molecular Weight174.16
Structural Identifiers
SMILESC1=CN=C(C=N1)N2C=C(C=N2)C=O
InChIInChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H
InChIKeyNNNVETIORKXOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1314975-68-2): Procurement-Ready Building Block Profile


1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1314975-68-2, C8H6N4O, MW 174.16) is a heterocyclic building block comprising a pyrazole-4-carbaldehyde core N‑substituted with a pyrazin-2-yl moiety [1]. It is commercially supplied with a standard purity of ≥95% and is typically provided as an off‑white solid with recommended storage under inert atmosphere at 2‑8 °C [2]. Its pyrazine‑pyrazole scaffold presents distinct electronic and lipophilic characteristics compared to pyridinyl or phenyl analogs, a point further elaborated in the following sections.

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Why In-Class Pyrazole-4-carbaldehyde Analogs Cannot Be Assumed Interchangeable


While many N‑substituted pyrazole‑4‑carbaldehydes are commercially available, their physicochemical profiles diverge significantly based on the N‑aryl/heteroaryl substituent. The pyrazin-2-yl group in the target compound confers a distinct combination of polarity, hydrogen‑bonding capacity, and lipophilicity that cannot be replicated by simpler phenyl, pyridinyl, or alkyl analogs [1]. For example, the presence of two additional nitrogen atoms in the pyrazine ring elevates the topological polar surface area (TPSA) and alters the consensus logP relative to 1‑phenyl‑1H‑pyrazole‑4‑carbaldehyde [2], directly impacting passive permeability and aqueous solubility in downstream assays. Consequently, selecting a generic analog without verifying these parameters can introduce uncontrolled variability in reaction yields, biological screening outcomes, and ADME predictions.

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


Elevated Topological Polar Surface Area (TPSA) vs. 1-Phenyl Analog Enhances Aqueous Solubility Prediction

The pyrazin-2-yl substituent increases TPSA to 60.7 Ų , a 71% increase over the 35.5 Ų reported for 1‑phenyl‑1H‑pyrazole‑4‑carbaldehyde [1]. This elevated polar surface area correlates with improved aqueous solubility and reduced passive membrane permeability, a critical parameter for tuning oral bioavailability in early‑stage lead optimization.

Medicinal Chemistry Drug Design Physicochemical Profiling

Consensus logP Shift vs. 1-Phenyl-1H-pyrazole-4-carbaldehyde Modulates Lipophilicity for CNS Penetration

The consensus logP (average of five computational methods) for 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is 0.19 , substantially lower than the consensus logP of approximately 1.6–1.8 for 1‑phenyl‑1H‑pyrazole‑4‑carbaldehyde [1]. This 1.4–1.6 log unit reduction indicates significantly reduced lipophilicity, which may improve metabolic stability and reduce off‑target binding while still permitting blood–brain barrier penetration.

CNS Drug Discovery Lipophilicity Optimization Blood-Brain Barrier

Increased Hydrogen‑Bond Acceptor Count vs. 1‑Pyridin‑2‑yl Analog Expands Molecular Recognition Capacity

The target compound contains 4 hydrogen‑bond acceptors (HBA) [1] compared to 3 HBA for 1‑pyridin‑2‑yl‑1H‑pyrazole‑4‑carbaldehyde [2]. This additional H‑bond acceptor (the second pyrazine nitrogen) can engage in supplementary interactions with protein active sites, potentially altering binding affinity and selectivity.

Medicinal Chemistry Ligand Design Structure‑Activity Relationships

Commercial Availability with Full Analytical Characterization (NMR, HPLC, GC) Ensures Reproducible Research

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is commercially available at 95% purity with batch‑specific analytical data including NMR, HPLC, and GC provided by the supplier . In contrast, many in‑class analogs (e.g., 1‑pyridin‑2‑yl‑1H‑pyrazole‑4‑carbaldehyde) are offered at similar purity but often lack detailed, batch‑specific spectroscopic verification, increasing the risk of uncharacterized impurities affecting assay outcomes.

Chemical Procurement Quality Control Synthetic Chemistry

1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Evidence‑Aligned Application Scenarios for Scientific Selection


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity and High TPSA

Use this building block when your hit‑to‑lead campaign demands a central scaffold with logP near 0.2 and TPSA >60 Ų to improve aqueous solubility while maintaining CNS‑permeable properties. The 71% higher TPSA relative to phenyl analogs directly supports tuning oral absorption, and the consensus logP of 0.19 positions it favorably for blood–brain barrier penetration studies.

Structure‑Based Drug Design Targeting Proteins with Deep, Polar Binding Pockets

The four hydrogen‑bond acceptors provided by the pyrazine‑pyrazole core enable additional polar contacts compared to three‑acceptor pyridine analogs. Deploy this compound when computational docking suggests that an extra H‑bond with a backbone amide or a conserved water molecule could enhance binding affinity and selectivity.

Parallel Synthesis Libraries Requiring Batch‑to‑Batch Consistency and Purity Verification

When constructing diverse pyrazole‑4‑carbaldehyde libraries, the guaranteed 95% purity with supplied NMR, HPLC, and GC data minimizes the risk of off‑target reactions and irreproducible biological results caused by uncharacterized impurities. This level of quality control is particularly valuable in academic core facilities and industrial hit‑expansion workflows.

In Silico ADME Modeling and Property‑Based Drug Design

Incorporate 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde into virtual screening collections as a probe for predicting permeability and solubility. Its well‑defined TPSA (60.7 Ų) and consensus logP (0.19) provide a reliable baseline for computational models, enabling more accurate prioritization of analogs with balanced drug‑like properties.

Quote Request

Request a Quote for 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.